5-Cyclopropoxy-2-nitrobenzoic acid
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Overview
Description
5-Cyclopropoxy-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It features a cyclopropoxy group attached to the benzene ring, along with a nitro group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-nitrobenzoic acid typically involves the nitration of cyclopropoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid or hydrochloric acid as catalysts.
Major Products Formed:
Reduction: 5-Cyclopropoxy-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 5-Cyclopropoxy-2-nitrobenzoate esters.
Scientific Research Applications
5-Cyclopropoxy-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its functional groups.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
2-Nitrobenzoic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Nitrobenzoic acid: Has the nitro group in a different position, affecting its reactivity and interactions.
4-Nitrobenzoic acid: Similar to 3-nitrobenzoic acid but with the nitro group in the para position.
Uniqueness: 5-Cyclopropoxy-2-nitrobenzoic acid is unique due to the presence of the cyclopropoxy group, which introduces steric hindrance and affects the compound’s reactivity and interactions. This makes it a valuable compound for studying steric effects in chemical reactions and biological interactions.
Properties
Molecular Formula |
C10H9NO5 |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-nitrobenzoic acid |
InChI |
InChI=1S/C10H9NO5/c12-10(13)8-5-7(16-6-1-2-6)3-4-9(8)11(14)15/h3-6H,1-2H2,(H,12,13) |
InChI Key |
LVWZKBBUEPHSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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